

# Chiauranib: A Multi-Targeted Kinase Inhibitor in the Fight Against Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Chiauranib**

Cat. No.: **B1574309**

[Get Quote](#)

A comprehensive analysis of the novel anti-cancer agent, **Chiauranib** (CS2164), reveals its potent multi-pronged mechanism of action and promising efficacy across various cancer subtypes. This guide provides a comparative overview of **Chiauranib** against established therapies, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.

**Chiauranib** is an orally administered small molecule inhibitor that uniquely targets three critical pathways involved in tumor progression: tumor angiogenesis, cell mitosis, and the tumor immune microenvironment. It selectively inhibits Aurora B kinase, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R).<sup>[1][2]</sup> This multi-targeted approach has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, positioning **Chiauranib** as a promising candidate for the treatment of a range of solid and hematological malignancies.<sup>[3][4]</sup>

## Mechanism of Action: A Triple-Threat Approach

**Chiauranib**'s efficacy stems from its ability to simultaneously disrupt multiple cancer-driving processes:

- Inhibition of Angiogenesis: By targeting VEGFRs and PDGFRs, **Chiauranib** cuts off the blood supply that tumors need to grow and metastasize.<sup>[5]</sup>

- Disruption of Mitosis: Inhibition of Aurora B kinase, a key regulator of cell division, leads to errors in mitosis and ultimately, cancer cell death.[5]
- Modulation of the Tumor Microenvironment: Through the inhibition of CSF-1R, **Chiauranib** can alter the immune landscape within the tumor, potentially enhancing the body's anti-tumor immune response.[2][6]

This triple-pathway inhibition is visualized in the following signaling pathway diagram:



[Click to download full resolution via product page](#)**Figure 1: Chiauranib's multi-targeted mechanism of action.**

## Comparative Efficacy in Different Cancer Subtypes

### Ovarian Cancer

In platinum-resistant or refractory ovarian cancer, **Chiauranib** has shown promising results. A Phase Ib/II study demonstrated that **Chiauranib** in combination with chemotherapy (etoposide or paclitaxel) significantly improved patient outcomes.[1][7]

| Treatment Arm                       | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
|-------------------------------------|----------------------------------------|-------------------------------|
| Chiauranib Monotherapy (Phase Ib)   | 3.7 months[1]                          | 8.7%[1]                       |
| Chiauranib + Etoposide (Phase II)   | 5.4 months[1]                          | -                             |
| Chiauranib + Paclitaxel (Phase II)  | 5.6 months[1]                          | -                             |
| Standard Chemotherapy (Historical)  | ~3 months[1]                           | 5-17%[1]                      |
| Other Anti-angiogenics (Historical) | 2.1 - 4.4 months[1]                    | 3-15.9%[1]                    |

Table 1: Comparison of **Chiauranib** with standard therapies in platinum-resistant/refractory ovarian cancer.

A Phase III clinical trial is currently underway to further evaluate the efficacy and safety of **Chiauranib** in combination with weekly paclitaxel in this patient population.[8]

## Small Cell Lung Cancer (SCLC)

**Chiauranib** is being investigated as both a monotherapy and in combination with immunotherapy for small cell lung cancer. A Phase III clinical trial for **Chiauranib** monotherapy

in later-line treatment has been completed, and a Phase III trial for first-line treatment in combination with a PD-(L)1 antibody and standard chemotherapy has been approved.<sup>[6]</sup> A Phase Ib/II study is also evaluating **Chiauranib** in combination with the anti-PD-1/CTLA-4 bispecific antibody AK104 for patients who have failed first-line platinum-based chemotherapy with a PD-1/PD-L1 inhibitor.<sup>[9][10]</sup>

## Pancreatic Cancer

For locally advanced pancreatic ductal adenocarcinoma, a Phase II clinical trial is assessing **Chiauranib** in combination with albumin-bound paclitaxel and gemcitabine as a first-line treatment.<sup>[2]</sup> As of July 2025, the 6-month progression-free survival rate for this combination was approximately 80%, which is a significant improvement over the historical 6-month PFS rate of 44%-56.4% for standard first-line chemotherapy.<sup>[2]</sup>

| Treatment                                           | 6-Month Progression-Free Survival (PFS) Rate |
|-----------------------------------------------------|----------------------------------------------|
| Chiauranib + Albumin-bound Paclitaxel + Gemcitabine | ~80% <sup>[2]</sup>                          |
| Standard First-Line Chemotherapy (Historical)       | 44% - 56.4% <sup>[2]</sup>                   |

Table 2: Comparison of a **Chiauranib**-containing regimen with standard first-line chemotherapy in pancreatic cancer.

## Follicular Lymphoma

Preclinical studies in transformed follicular lymphoma (t-FL) have demonstrated that **Chiauranib** inhibits tumor growth by targeting the VEGFR2/ERK/STAT3 signaling pathway.<sup>[3]</sup> These studies showed that **Chiauranib** induced cell cycle arrest and apoptosis in t-FL cell lines and exhibited significant anti-tumor effects in a xenograft model.<sup>[3][11]</sup>

## Preclinical Data: In Vitro Potency

**Chiauranib** has demonstrated potent inhibition of its target kinases with IC<sub>50</sub> values in the single-digit nanomolar range.<sup>[4][5]</sup>

| Target Kinase  | Chiauranib IC50 (nM) |
|----------------|----------------------|
| VEGFR1         | 1-9[5]               |
| VEGFR2         | 1-9[5]               |
| VEGFR3         | 1-9[5]               |
| PDGFR $\alpha$ | 1-9[5]               |
| c-Kit          | 1-9[5]               |
| Aurora B       | 1-9[5]               |
| CSF-1R         | 1-9[5]               |

Table 3: In vitro inhibitory activity of **Chiauranib** against its primary targets.

## Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

### Cell Viability Assay (CCK-8)

A common method to assess the effect of a compound on cell proliferation is the Cell Counting Kit-8 (CCK-8) assay.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for a CCK-8 cell viability assay.

Protocol:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

- Treat the cells with a serial dilution of **Chiauranib** or a comparator drug and incubate for a specified period (e.g., 48 or 72 hours).
- Add 10  $\mu$ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

## In Vivo Tumor Xenograft Model

To evaluate the anti-tumor efficacy of **Chiauranib** in a living organism, a tumor xenograft model is commonly used.



[Click to download full resolution via product page](#)

**Figure 3:** Experimental workflow for an *in vivo* tumor xenograft model.

Protocol:

- Human cancer cells (e.g.,  $1 \times 10^7$  cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).[11]
- Tumor growth is monitored regularly with calipers.
- When tumors reach a specified volume (e.g.,  $100 \text{ mm}^3$ ), mice are randomized into treatment and control groups.[11]
- The treatment group receives **Chiauranib** orally at a specified dose (e.g.,  $10 \text{ mg/kg/day}$ ), while the control group receives a vehicle.[11]
- Tumor volume and body weight are measured at regular intervals.
- At the end of the study, tumors are excised, weighed, and may be used for further analysis.

## Conclusion

**Chiauranib**'s unique multi-targeted mechanism of action, which simultaneously inhibits tumor angiogenesis, mitosis, and modulates the tumor immune microenvironment, represents a significant advancement in cancer therapy. The preclinical and clinical data gathered to date demonstrate its potential to improve outcomes for patients with a variety of difficult-to-treat cancers. The ongoing and planned clinical trials will further elucidate the role of **Chiauranib**, both as a monotherapy and in combination with other anti-cancer agents, in the evolving landscape of oncology. The comparative data presented in this guide underscores the promise of **Chiauranib** as a valuable addition to the oncologist's armamentarium.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of chiauranib in a combination therapy in platinum-resistant or refractory ovarian cancer: a multicenter, open-label, phase Ib and II study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiauranib [chipscreen.com]
- 3. Preclinical Studies of Chiauranib Show It Inhibits Transformed Follicular Lymphoma through the VEGFR2/ERK/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical trial application for first-line treatment of extensive disease small cell lung cancer with Chiauranib has been approved [prnewswire.com]
- 7. Efficacy and safety of chiauranib in a combination therapy in platinum-resistant or refractory ovarian cancer: a multicenter, open-label, phase Ib and II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. CareAcross [careacross.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Preclinical Studies of Chiauranib Show It Inhibits Transformed Follicular Lymphoma through the VEGFR2/ERK/STAT3 Signaling Pathway [mdpi.com]
- To cite this document: BenchChem. [Chiauranib: A Multi-Targeted Kinase Inhibitor in the Fight Against Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574309#comparative-study-of-chiauranib-in-different-cancer-subtypes>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)